3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one
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Overview
Description
3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one is a complex organic compound that features a pyridinone core substituted with an amino group and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions One common method starts with the bromination of thiophene to obtain 3-bromothiophene This intermediate is then subjected to a Friedel-Crafts alkylation with a suitable pyridinone derivative to introduce the pyridinone moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the bromothiophene moiety or the pyridinone core.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group and the bromothiophene moiety can form hydrogen bonds and π-π interactions with target proteins or enzymes, modulating their activity. The pyridinone core can also participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-((3-chlorothiophen-2-yl)methyl)pyridin-2(1h)-one
- 3-Amino-1-((3-fluorothiophen-2-yl)methyl)pyridin-2(1h)-one
- 3-Amino-1-((3-iodothiophen-2-yl)methyl)pyridin-2(1h)-one
Uniqueness
3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance the compound’s binding affinity and specificity towards certain biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C10H9BrN2OS |
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Molecular Weight |
285.16 g/mol |
IUPAC Name |
3-amino-1-[(3-bromothiophen-2-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C10H9BrN2OS/c11-7-3-5-15-9(7)6-13-4-1-2-8(12)10(13)14/h1-5H,6,12H2 |
InChI Key |
AKQPADTXVHCVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CC2=C(C=CS2)Br |
Origin of Product |
United States |
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